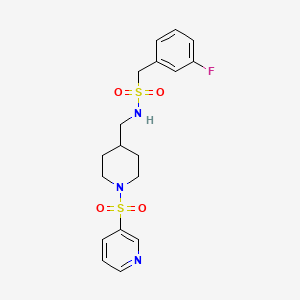

1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S2/c19-17-4-1-3-16(11-17)14-27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHRQLDTWTWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to target thefibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.

Mode of Action

Fgfr inhibitors generally work by binding to the receptor, preventing its dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This inhibits the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt.

Biochemical Pathways

The compound likely affects the FGFR signaling pathway. Physiologically, the FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.

Biological Activity

The compound 1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula: C21H20FN3O6S

- Molecular Weight: 461.46 g/mol

- CAS Number: 2098974-13-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, which play crucial roles in various signaling pathways. Notably, it has shown inhibitory effects on:

- GSK-3β (Glycogen Synthase Kinase 3 Beta) : This kinase is involved in numerous cellular processes, including metabolism and cell differentiation.

- IKK-β (IκB Kinase Beta) : A key player in the NF-kB signaling pathway, which regulates immune response and inflammation.

- ROCK (Rho-associated protein kinase) : Involved in smooth muscle contraction and cell migration.

Inhibition Potency

The compound exhibited varying degrees of potency against the aforementioned kinases. The following table summarizes the IC50 values observed in different studies:

Anti-inflammatory Effects

In a study focusing on inflammation models, the compound effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Metabolic Stability

The metabolic stability of the compound was evaluated using mouse liver microsomes. It demonstrated high stability with negligible degradation over a 15-minute incubation period, indicating a favorable pharmacokinetic profile for further development .

Cytotoxicity Assessment

In cytotoxicity assays, compounds with similar structures were screened for cell viability at concentrations up to 10 µM. The results showed that many derivatives did not adversely affect cell viability, making them suitable candidates for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Piperidine Moieties

Key Observations :

- The target compound’s pyridin-3-ylsulfonyl group and 3-fluorophenyl distinguish it from simpler sulfonamides like N-[(piperidin-4-yl)methyl]methanesulfonamide, which lacks aromatic substitutions. These additions likely enhance binding to hydrophobic pockets in target proteins .

Fluorophenyl-Containing Bioactive Compounds

Key Observations :

- Unlike fentanyl analogs (e.g., meta-Fluorofentanyl), the target compound lacks the phenethyl-piperidine motif critical for opioid receptor binding. Its sulfonamide group suggests a divergent mechanism, possibly targeting enzymes like carbonic anhydrases or proteases .

- The urea derivative in shares a 3-fluorophenyl group but replaces the sulfonamide with a urea linker, which may alter hydrogen-bonding patterns and target selectivity .

Piperidine-Based Sulfonamides in Drug Development

Key Observations :

- The target compound’s pyridin-3-ylsulfonyl group contrasts with the thiazole sulfonamide in , which may prioritize interactions with ATP-binding pockets in kinases. The pyridine ring could instead facilitate π-π stacking in non-kinase targets .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate, as seen in and , where trifluoromethanesulfonyl or methanesulfonamide groups are introduced via anhydride reactions .

- Metabolic Stability: The fluorine atom on the phenyl ring may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Diversity in Sulfonamide Applications : As highlighted in , sulfonamides are versatile in drug design, spanning antibiotics, antivirals, and enzyme inhibitors. The target compound’s structure aligns with trends in optimizing sulfonamide derivatives for targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.